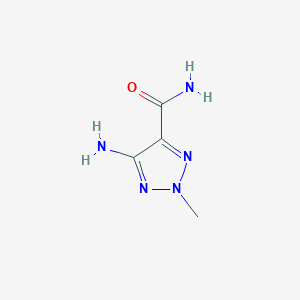
5-Amino-2-methyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methyltriazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H7N5O and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
5-Amino-2-methyltriazole-4-carboxamide, with the molecular formula C4H7N5O and CAS number 16208-53-0, features a triazole ring which is significant in its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in anticancer therapy. For instance, modifications to the triazole scaffold have been explored to enhance binding affinity to heat shock protein 90 (HSP90), a key target in cancer treatment. The synthesis of such derivatives has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Agricultural Applications
Fungicides
This compound has been evaluated for its efficacy as a fungicide. Its ability to inhibit fungal growth has been attributed to its interference with essential metabolic pathways in fungi. Field trials have demonstrated its effectiveness against common agricultural pathogens, providing an alternative to traditional fungicides .
Plant Growth Regulators
In addition to its fungicidal properties, the compound has shown potential as a plant growth regulator. Studies suggest that it can enhance root development and overall plant vigor, leading to improved crop yields under specific conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact.
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Route A | 75 | Room temperature |
| Route B | 85 | Reflux in ethanol |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the optimization of 5-amino-2-methyltriazole derivatives against HSP90. The findings indicated that specific modifications led to enhanced potency and solubility, suggesting a viable path for drug development .
Case Study 2: Agricultural Efficacy
Field trials conducted on wheat crops treated with 5-amino-2-methyltriazole-based fungicides demonstrated a significant reduction in fungal infections compared to untreated controls, showcasing its practical application in agriculture .
Propiedades
Número CAS |
16208-53-0 |
|---|---|
Fórmula molecular |
C4H7N5O |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
5-amino-2-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C4H7N5O/c1-9-7-2(4(6)10)3(5)8-9/h1H3,(H2,5,8)(H2,6,10) |
Clave InChI |
XBJLVKAGIVZOKV-UHFFFAOYSA-N |
SMILES |
CN1N=C(C(=N1)N)C(=O)N |
SMILES canónico |
CN1N=C(C(=N1)N)C(=O)N |
Sinónimos |
2H-1,2,3-Triazole-4-carboxamide,5-amino-2-methyl-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















